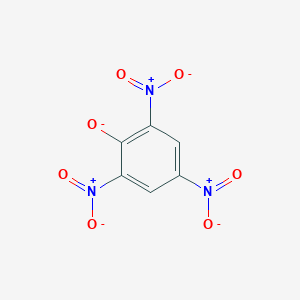
Picrate
Cat. No. B076445
Key on ui cas rn:
14798-26-6
M. Wt: 228.1 g/mol
InChI Key: OXNIZHLAWKMVMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04956371
Procedure details


A solution of N-3,4-dimethoxybenzoyl-2-phenylethylamine (A1) (9.3 g, 0.033 mol) in 550 ml of tetrachloroethane was distilled to remove 75 ml of the solvent. The resulting solution was added in one portion to a cooled solution of P2O5 (44.5 g, 0.31 mol) in hexamethyldisiloxane which had been heated to reflux for 1 h under nitrogen to dissolve the P2O5. The reaction mixture was boiled with stirring under nitrogen for 2.5 h after which an additional 4.5 g (0.031 mol) of P2O5 was added. After 2 h further heating another portion of P2O5 (12 g, 0.085 mol) was added. Continued boiling for 30 min completed the reaction as indicated by tlc. The reaction was cooled in an ice bath and water (770 ml) was added with stirring. The layers were separated and the organic layer was washed with 500 ml of water. The combined aqueous extract was brought to pH 8 and extracted three times with 300 ml portions of ether. Removal of the ether afforded the crude dihydroisoquinoline A2 which was converted to the picrate by treatment with picric acid (8.7 g, 0.038 mol) in ethanol (105 ml). The crude picrate was crystallized from chloroform-ethanol to give A2 picrate (10.5 g, 66%) mp 148-151° dec. A2 picrate in methylene chloride was extracted three times with saturated NaHCO3 and eluted from a short column of basic alumina to give the title compound (6.0 g) which was dissolved in ethanol and treated with 2 ml. of concentrated hydrochloric acid. Evaporation of the ethanol solution gave the crude hydrochloride which was recrystallized from acetone to give pure 1-(3,4-dimethoxyphenyl)-3,4-dihydroisoquinoline hydrochloride (4.5 g 45%) mp 200-201°.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:15]([O-])=[C:11]([N+]([O-])=O)[CH:10]=[C:6]([N+]([O-])=O)[CH:5]=1)[N+]([O-])=O.[C:17]1([C:31]([OH:32])=[C:27]([N+:28]([O-:30])=[O:29])[CH:26]=[C:22]([N+:23]([O-:25])=[O:24])[CH:21]=1)[N+:18]([O-:20])=[O:19].[CH2:33](O)C>>[CH2:33]1[C:15]2[C:1](=[CH:5][CH:6]=[CH:10][CH:11]=2)[CH:26]=[CH:27][NH:28]1.[C:27]1([C:31]([O-:32])=[C:17]([N+:18]([O-:20])=[O:19])[CH:21]=[C:22]([N+:23]([O-:25])=[O:24])[CH:26]=1)[N+:28]([O-:30])=[O:29]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
Step Three
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude picrate was crystallized from chloroform-ethanol
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04956371
Procedure details


A solution of N-3,4-dimethoxybenzoyl-2-phenylethylamine (A1) (9.3 g, 0.033 mol) in 550 ml of tetrachloroethane was distilled to remove 75 ml of the solvent. The resulting solution was added in one portion to a cooled solution of P2O5 (44.5 g, 0.31 mol) in hexamethyldisiloxane which had been heated to reflux for 1 h under nitrogen to dissolve the P2O5. The reaction mixture was boiled with stirring under nitrogen for 2.5 h after which an additional 4.5 g (0.031 mol) of P2O5 was added. After 2 h further heating another portion of P2O5 (12 g, 0.085 mol) was added. Continued boiling for 30 min completed the reaction as indicated by tlc. The reaction was cooled in an ice bath and water (770 ml) was added with stirring. The layers were separated and the organic layer was washed with 500 ml of water. The combined aqueous extract was brought to pH 8 and extracted three times with 300 ml portions of ether. Removal of the ether afforded the crude dihydroisoquinoline A2 which was converted to the picrate by treatment with picric acid (8.7 g, 0.038 mol) in ethanol (105 ml). The crude picrate was crystallized from chloroform-ethanol to give A2 picrate (10.5 g, 66%) mp 148-151° dec. A2 picrate in methylene chloride was extracted three times with saturated NaHCO3 and eluted from a short column of basic alumina to give the title compound (6.0 g) which was dissolved in ethanol and treated with 2 ml. of concentrated hydrochloric acid. Evaporation of the ethanol solution gave the crude hydrochloride which was recrystallized from acetone to give pure 1-(3,4-dimethoxyphenyl)-3,4-dihydroisoquinoline hydrochloride (4.5 g 45%) mp 200-201°.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:15]([O-])=[C:11]([N+]([O-])=O)[CH:10]=[C:6]([N+]([O-])=O)[CH:5]=1)[N+]([O-])=O.[C:17]1([C:31]([OH:32])=[C:27]([N+:28]([O-:30])=[O:29])[CH:26]=[C:22]([N+:23]([O-:25])=[O:24])[CH:21]=1)[N+:18]([O-:20])=[O:19].[CH2:33](O)C>>[CH2:33]1[C:15]2[C:1](=[CH:5][CH:6]=[CH:10][CH:11]=2)[CH:26]=[CH:27][NH:28]1.[C:27]1([C:31]([O-:32])=[C:17]([N+:18]([O-:20])=[O:19])[CH:21]=[C:22]([N+:23]([O-:25])=[O:24])[CH:26]=1)[N+:28]([O-:30])=[O:29]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
Step Three
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude picrate was crystallized from chloroform-ethanol
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
